molecular formula C17H16N4O4S B11006813 ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11006813
M. Wt: 372.4 g/mol
InChI Key: CKRGJZOHLYDNQQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under suitable conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:

Scientific Research Applications

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-16(23)14-9-26-17(18-14)19-15(22)13-8-12(20-21-13)10-5-4-6-11(7-10)24-2/h4-9H,3H2,1-2H3,(H,20,21)(H,18,19,22)

InChI Key

CKRGJZOHLYDNQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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